

4-Chloro-3-phenyl-1H-indazole mechanism of action in cancer cells

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Compound of Interest

Compound Name: 4-Chloro-3-phenyl-1H-indazole

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An In-depth Technical Guide on the Mechanism of Action of Indazole Derivatives in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound **4-Chloro-3-phenyl-1H-indazole** is not readily available in the reviewed literature. This guide focuses on the broader class of indazole derivatives, which have shown significant potential as anticancer agents. The mechanisms, data, and protocols presented are based on studies of various substituted indazole compounds.

Introduction

Indazole-containing derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, particularly in oncology.^[1] Several indazole-based drugs, such as axitinib, pazopanib, and entrectinib, have been approved for cancer treatment, validating the therapeutic potential of this scaffold.^{[2][3]} These compounds exert their anticancer effects through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of

anticancer indazole derivatives, with a focus on data presentation, experimental protocols, and signaling pathway visualization.

Induction of Apoptosis

A primary mechanism by which indazole derivatives exhibit anticancer activity is through the induction of programmed cell death, or apoptosis.

Modulation of Bcl-2 Family Proteins and Caspase Activation

Several studies have demonstrated that indazole derivatives can trigger the intrinsic apoptotic pathway. For instance, compound 2f, a synthesized indazole derivative, was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells. This was associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, release of cytochrome c, and subsequent activation of executioner caspases like cleaved caspase-3.[4] Similarly, compound 6o was found to induce apoptosis in K562 chronic myeloid leukemia cells by potentially inhibiting Bcl-2 family members.[5][6]

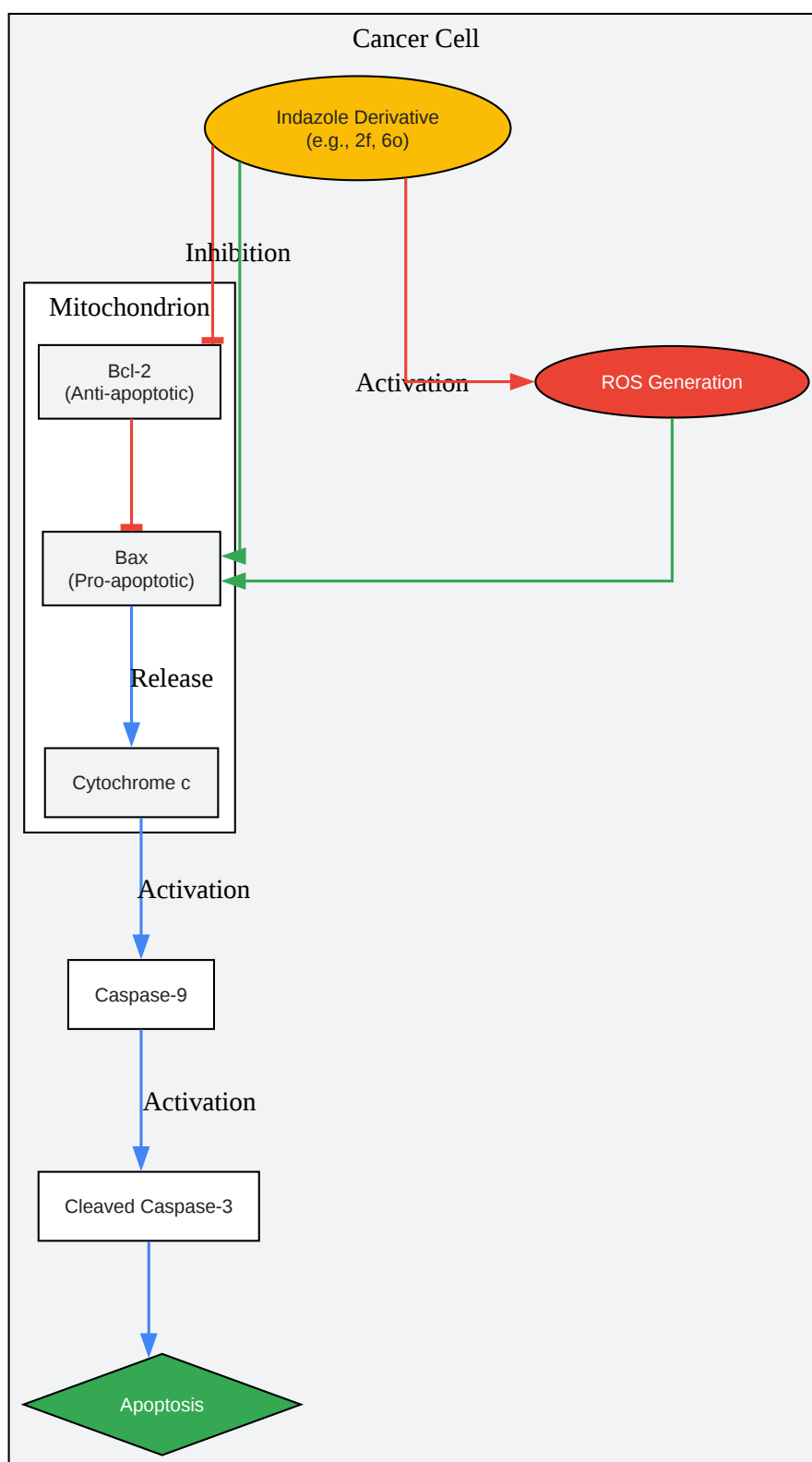
Generation of Reactive Oxygen Species (ROS)

The induction of apoptosis by some indazole derivatives is also linked to the generation of reactive oxygen species (ROS). Compound 2f was observed to increase the levels of ROS in 4T1 cells, which can lead to oxidative stress and trigger mitochondrial-mediated apoptosis.[4][7]

Quantitative Data: IC50 Values of Apoptosis-Inducing Indazole Derivatives

Compound	Cancer Cell Line	IC50 (μM)	Reference
2f	A549 (Lung)	0.23	[4]
4T1 (Breast)	Not specified	[4]	
HepG2 (Liver)	Not specified	[4]	
MCF-7 (Breast)	1.15	[2]	
HCT116 (Colon)	Not specified	[4]	
6o	K562 (Leukemia)	5.15	[5][6]
A549 (Lung)	Not specified	[3]	
PC-3 (Prostate)	Not specified	[3]	
Hep-G2 (Liver)	Not specified	[3]	
Compound 7	FaDu (Hypopharyngeal)	Not specified	[8]
YD-15 (Oral Tongue)	Not specified	[8]	
MCF7 (Breast)	Not specified	[8]	

Signaling Pathway: Intrinsic Apoptosis Induction by Indazole Derivatives



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Caption: Intrinsic apoptosis pathway induced by indazole derivatives.

Cell Cycle Arrest

Another significant mechanism of action for indazole derivatives is the disruption of the normal cell cycle progression in cancer cells, leading to cell cycle arrest at specific checkpoints.

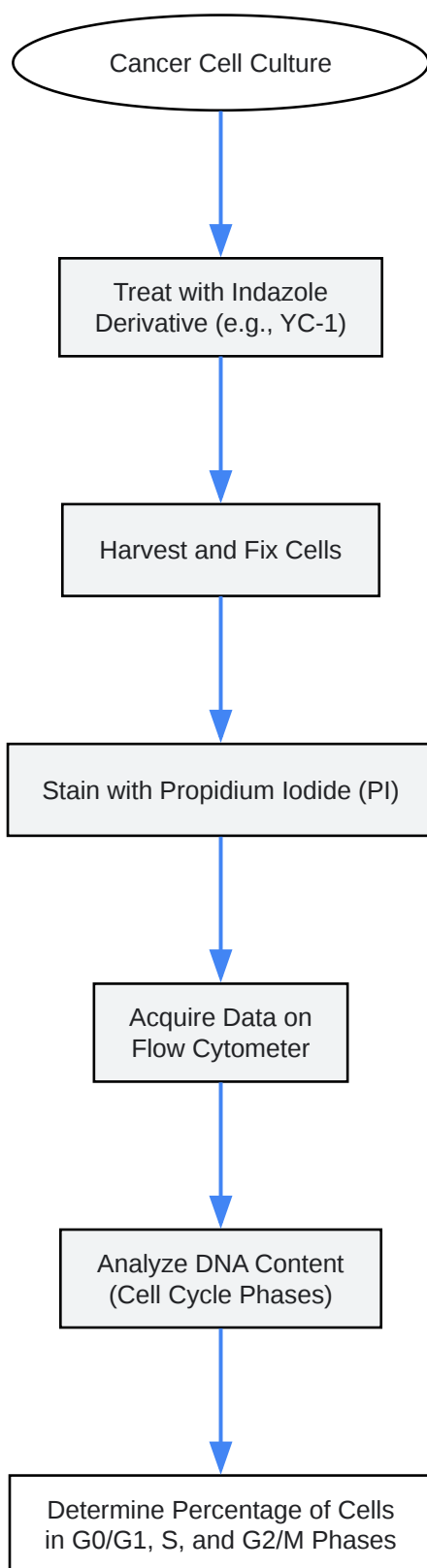
G0/G1 Phase Arrest

The compound YC-1, a 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole, has been shown to induce G1 phase arrest in HA22T and Hep3B human hepatocellular carcinoma cells.[9] This arrest prevents the cells from entering the S phase, thereby inhibiting DNA replication and proliferation. The G1 arrest induced by YC-1 is associated with the upregulation of the cyclin-dependent kinase inhibitor p21(CIP1/WAP1).[9]

Inhibition of Key Cell Cycle Regulators

While specific data on **4-Chloro-3-phenyl-1H-indazole** is unavailable, other heterocyclic compounds have been shown to arrest the cell cycle by targeting key regulators. For example, some benzimidazole derivatives arrest the cell cycle in the G1, S, or G2/M phases by inhibiting EGFR kinase.[10] Given the structural similarities and the broad kinase inhibitory profile of many indazole derivatives, it is plausible that they could also affect cell cycle progression through similar mechanisms.

Experimental Workflow: Cell Cycle Analysis by Flow Cytometry



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Caption: Workflow for cell cycle analysis using flow cytometry.

Inhibition of Kinase Signaling and Other Mechanisms

Many indazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation.

Multi-Kinase Inhibition

Compound 97, an N-(4-(1-(4-chloroindazole))phenyl)-N'-(4-chloro-3-trifluoromethylphenyl) urea, has been identified as a multi-kinase inhibitor targeting c-Kit, PDGFR β , and FLT3.^[1] The inhibition of these kinases can disrupt downstream signaling pathways involved in cell growth, proliferation, and angiogenesis.

Inhibition of the PD-1/PD-L1 Interaction

Recent research has explored the role of indazole derivatives in cancer immunotherapy. Compound Z13, a 4-phenyl-1H-indazole derivative, was found to inhibit the interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1).^[11] This inhibition can restore the anti-tumor immune response by preventing T-cell exhaustion.^[11]

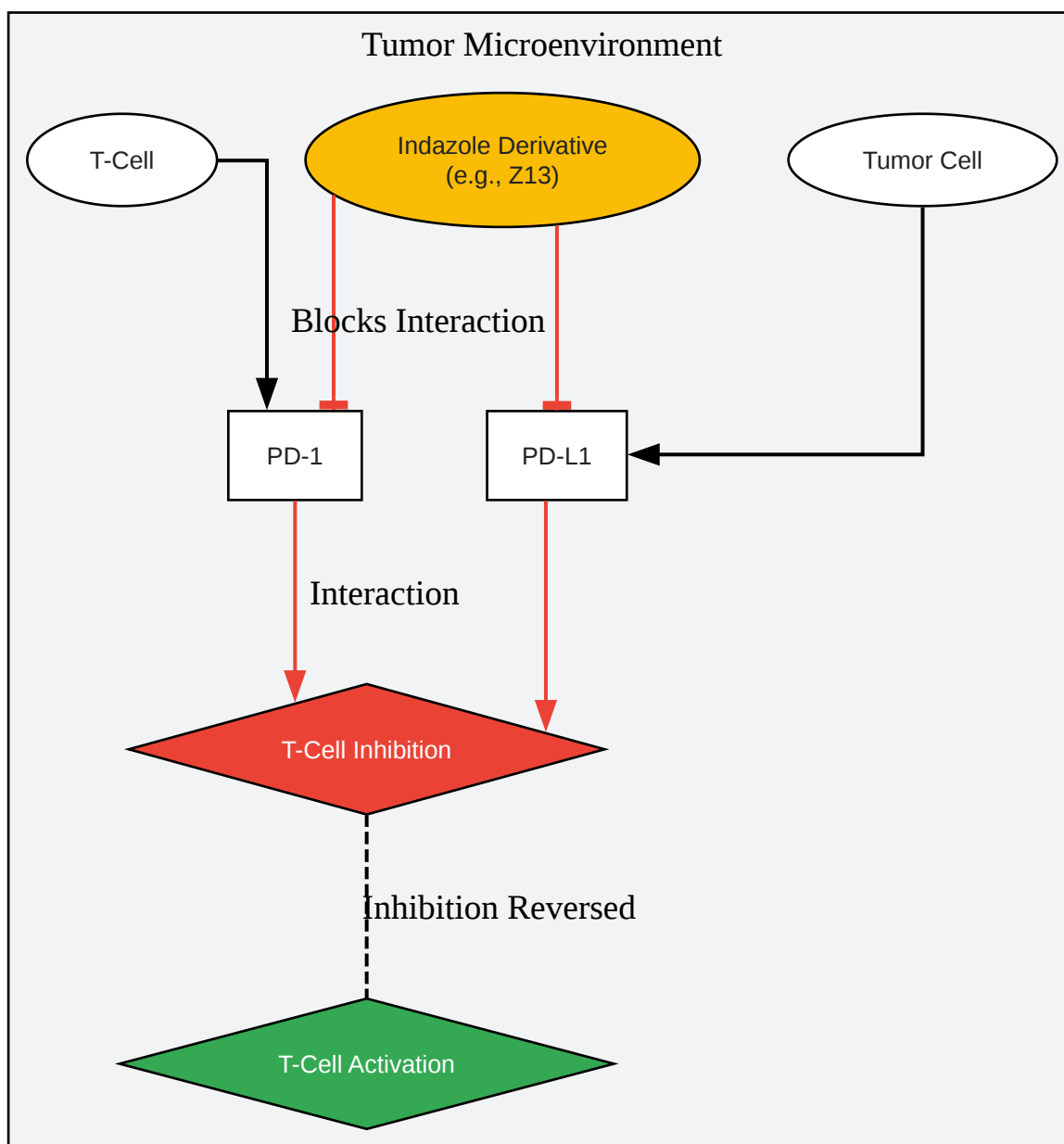
Disruption of Cell Migration and Invasion

Compound 2f has also been shown to disrupt the migration and invasion of 4T1 breast cancer cells. This effect was associated with a reduction in matrix metalloproteinase-9 (MMP9) and an increase in the tissue inhibitor of matrix metalloproteinase 2 (TIMP2).^[4]

Quantitative Data: Kinase and Protein Interaction Inhibition

Compound	Target	Assay	IC50 / KD	Reference
97	c-Kit	Kinase Assay	68.5 ± 9.5 nM (Kd)	[1]
PDGFRβ	Kinase Assay	140 ± 0 nM (Kd)	[1]	
FLT3	Kinase Assay	375 ± 15.3 nM (Kd)	[1]	
109	EGFR T790M	Kinase Assay	5.3 nM (IC50)	[1]
EGFR	Kinase Assay	8.3 nM (IC50)	[1]	
Z13	PD-1/PD-L1	HTRF Binding	189.6 nM (IC50)	[11]
hPD-L1	SPR	231 nM (KD)	[11]	
mPD-L1	SPR	311 nM (KD)	[11]	

Signaling Pathway: Inhibition of PD-1/PD-L1 Interaction



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Caption: Inhibition of the PD-1/PD-L1 immune checkpoint by indazole derivatives.

Experimental Protocols

MTT Proliferation Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

- Seed cancer cells (e.g., A549, K562, PC-3, Hep-G2) in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours.[3]
- Treat the cells with various concentrations of the indazole derivative and a vehicle control for the desired time period (e.g., 48 hours). 5-Fluorouracil can be used as a positive control.[3]
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the supernatant and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[3]

Apoptosis Analysis by Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to detect and quantify apoptosis.

Methodology:

- Seed cancer cells (e.g., K562) in a 6-well plate and treat with different concentrations of the indazole derivative for 48 hours.[3]
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X binding buffer.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Methodology:

- Treat cancer cells with the indazole derivative at various concentrations for a specified time.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA protein assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour.
- Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3) overnight at 4°C. GAPDH is often used as a loading control.^[5]
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software.

Conclusion

Indazole derivatives represent a versatile and promising class of anticancer agents with a multitude of mechanisms of action. They can effectively induce apoptosis through the modulation of Bcl-2 family proteins and ROS generation, arrest the cell cycle at critical checkpoints, and inhibit key protein kinases and immune checkpoint interactions. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this important chemical scaffold in the fight against cancer. Further research is warranted to elucidate the precise mechanisms of specific derivatives and to identify novel and more potent anticancer agents based on the indazole core structure.

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